molecular formula C12H13Cl2N3 B1665700 Alinidine CAS No. 33178-86-8

Alinidine

Cat. No. B1665700
CAS RN: 33178-86-8
M. Wt: 270.15 g/mol
InChI Key: OXTYVEUAQHPPMV-UHFFFAOYSA-N
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Description

Alinidine (ST567) is a negative chronotrope developed in the 1970s and 1980s . It causes bradycardia by inhibiting the pacemaker current by altering the maximal channel conductance and voltage threshold . Its development was halted because it was not sufficiently specific for its target .


Synthesis Analysis

Alinidine is an HCN Channel blocker of neuronal I_h, related cardiac I_f channels, and ATP-sensitive K_ir channels . It is an analog of clonidine; a bradycardic and antiarrhythmic agent (sinus tachyarrhythmias) . Alinidine affects physiological markers in conscious dogs .


Molecular Structure Analysis

The molecular formula of Alinidine is C12H13Cl2N3 . Its molecular weight is 270.15 g/mol . The IUPAC name is N - (2,6-dichlorophenyl)- N -prop-2-enyl-4,5-dihydro-1 H -imidazol-2-amine .


Physical And Chemical Properties Analysis

Alinidine is a solid substance stored under inert gas . It is off-white in color and soluble in DMSO . The storage temperature is 2-8°C .

Scientific Research Applications

Cardiology: Management of Unstable Angina

Alinidine has been studied for its effects on patients with unstable angina. It acts as a specific sinus node inhibitor, which means it can reduce the heart rate without interacting with beta-adrenergic receptors . This property makes it potentially valuable for managing conditions where a lower heart rate is desired to decrease cardiac workload and oxygen demand.

Myocardial Infarction: Hemodynamic Effects

In the context of myocardial infarction, Alinidine’s ability to decrease heart rate can be beneficial. It has been observed to reduce mean arterial pressure slightly while maintaining stroke volume, which could be advantageous in managing certain patients with myocardial infarction, particularly those without heart failure .

Pharmacology: Sinus Node Inhibition

Alinidine’s primary mechanism of action is the inhibition of the pacemaker current in the sinoatrial node. This effect is achieved by altering the maximal channel conductance and the voltage threshold, which leads to bradycardia . This pharmacological action is significant for research into new drugs targeting the sinus node.

Electrophysiology: Action Potential Modulation

The compound has been noted to cause elongation of repolarization after an action potential . This could have implications for the development of treatments for arrhythmias, where modulation of the action potential is a key therapeutic strategy.

Drug Development: Specificity and Safety

Alinidine’s development was halted due to its lack of specificity for its intended target. It also exhibited blocking effects on calcium and potassium channels . Understanding these effects is crucial for the development of safer and more targeted drugs in the future.

Therapeutic Trials: Acute Myocardial Infarction

Despite its potential, Alinidine did not improve outcomes among patients with acute myocardial infarction in a randomized controlled trial . This highlights the importance of clinical trials in determining the efficacy and safety of new therapeutic agents.

Angina Pectoris: Heart Rate Reduction

Research has shown that Alinidine can reduce heart rate in patients with stable angina pectoris . Since this effect is not mediated through adrenergic receptors, it offers a different approach compared to beta-blockers, which are commonly used in angina treatment.

Safety and Hazards

Clonidine, a drug similar to Alinidine, is relatively safe, and even at toxic doses, mortality is rare . Most morbidity or mortality arises from airway problems instead of cardiovascular issues, and the medication can be associated with CNS morbidity (depression) and cardiorespiratory compromise .

Future Directions

HCN channels, which Alinidine acts upon, offer excellent opportunities for the development of novel anticonvulsant, anaesthetic, and analgesic drugs . The design of agents that selectively target each of the four HCN channel isoforms is an important goal for future drug development .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYVEUAQHPPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022571
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alinidine

CAS RN

33178-86-8
Record name Alinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33178-86-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alinidine [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alinidine
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Record name ALINIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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